1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione 1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 620932-38-9
VCID: VC21390805
InChI: InChI=1S/C22H25NO4/c1-4-5-6-12-27-18-11-10-16(13-19(18)26-3)14-23-20-15(2)8-7-9-17(20)21(24)22(23)25/h7-11,13H,4-6,12,14H2,1-3H3
SMILES: CCCCCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C)OC
Molecular Formula: C22H25NO4
Molecular Weight: 367.4g/mol

1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione

CAS No.: 620932-38-9

Cat. No.: VC21390805

Molecular Formula: C22H25NO4

Molecular Weight: 367.4g/mol

* For research use only. Not for human or veterinary use.

1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione - 620932-38-9

Specification

CAS No. 620932-38-9
Molecular Formula C22H25NO4
Molecular Weight 367.4g/mol
IUPAC Name 1-[(3-methoxy-4-pentoxyphenyl)methyl]-7-methylindole-2,3-dione
Standard InChI InChI=1S/C22H25NO4/c1-4-5-6-12-27-18-11-10-16(13-19(18)26-3)14-23-20-15(2)8-7-9-17(20)21(24)22(23)25/h7-11,13H,4-6,12,14H2,1-3H3
Standard InChI Key JNIYNXHZRGJCLF-UHFFFAOYSA-N
SMILES CCCCCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C)OC
Canonical SMILES CCCCCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C)OC

Introduction

1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione is a synthetic organic compound belonging to the class of indole derivatives. These compounds are significant in medicinal chemistry and pharmacology due to their diverse biological activities, which include anti-inflammatory, anti-cancer, and neuroprotective effects.

Synthesis Methods

The synthesis of 1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione typically involves multi-step organic reactions. Common methods include:

  • Indole Formation: This involves the creation of the indole ring structure.

  • Alkylation: Adding alkyl groups to the indole core.

  • Substitution Reactions: Incorporating methoxy and pentyloxy groups into the benzyl substituent.

Reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.

Biological Activity and Potential Applications

Indole derivatives, including 1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione, are known for their diverse biological activities. These compounds can interact with biological targets such as receptors or enzymes, influencing pathways related to inflammation, apoptosis, and neurotransmission. Potential applications include:

Application AreaDescription
Medicinal ChemistryPotential therapeutic uses due to biological activity
PharmacologyStudies on pharmacodynamics and pharmacokinetics

Research Findings and Studies

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